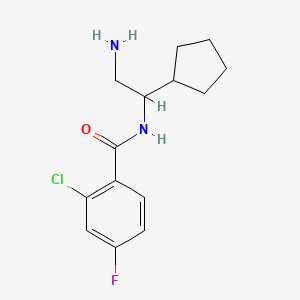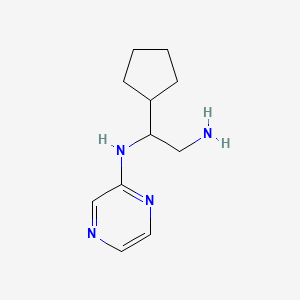
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide, also known as ACC-1, is a chemical compound with potential therapeutic properties. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes mellitus. However, ACC-1 has been found to have other potential applications in scientific research.
作用機序
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide works by binding to a specific site on the SUR1 subunit of ATP-sensitive potassium channels. This binding causes the channel to close, leading to depolarization of the cell membrane and subsequent release of insulin. In the brain, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to have several biochemical and physiological effects. In the pancreas, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide stimulates the release of insulin by closing ATP-sensitive potassium channels. In the brain, N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide modulates the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has also been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in lab experiments is its specificity for the SUR1 subunit of ATP-sensitive potassium channels. This specificity allows for accurate measurement of channel activity and modulation. However, one limitation of using N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for research on N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide. One area of interest is the potential use of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more specific and potent N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide analogues for use in scientific research. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide in the brain and pancreas.
合成法
The synthesis of N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide is a complex process that involves several steps. The first step is the synthesis of 5-chloro-4-methylthiophene-2-sulfonamide, which is then reacted with 2-amino-1-cyclopentylethanol to form N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide. The final product is then purified using various chromatography techniques.
科学的研究の応用
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide can modulate the activity of ion channels in the brain, which are essential for neuronal communication. N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide has also been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S2/c1-8-6-11(18-12(8)13)19(16,17)15-10(7-14)9-4-2-3-5-9/h6,9-10,15H,2-5,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAYQJIUCYUBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(CN)C2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-5-chloro-4-methylthiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6633913.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)

![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)

![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)


![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)



